3,5-二咖啡酰奎尼酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

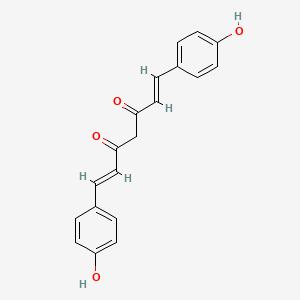

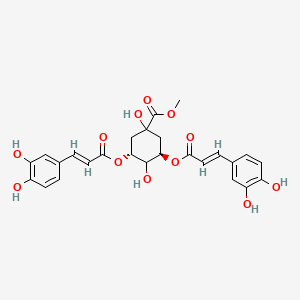

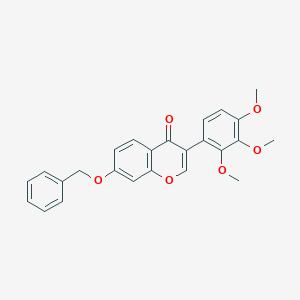

Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol. Isolated from Suaeda glauca and Dichrocephala bicolor, it exhibits hepatoprotective activity. It has a role as a metabolite and a hepatoprotective agent. It is a methyl ester, a tertiary alcohol, a member of catechols, a cinnamate ester and a secondary alcohol. It derives from a 3,5-di-O-caffeoyl quinic acid.

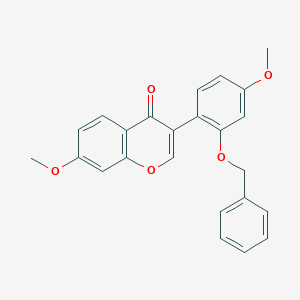

methyl 3,5-di-O-caffeoyl quinate is a natural product found in Artemisia ludoviciana and Artemisia indica with data available.

科学研究应用

药理学

3,5-二咖啡酰奎尼酸甲酯: 已在药理学领域展现出潜力,因为它对晚期糖基化终产物 (AGEs) 的形成具有抑制作用,而晚期糖基化终产物与多种慢性疾病有关 {svg_1}. 它还表现出对人宫颈癌 HeLa 细胞的细胞毒性,表明其在癌症治疗方面具有潜力 {svg_2}.

生物化学

在生物化学中,该化合物因其抗病毒特性而被利用,尤其是针对呼吸道合胞病毒 (RSV),以及它抑制 HSV 的能力 {svg_3}. 它在信号通路中作为抑制剂的作用使其成为研究细胞反应的宝贵工具 {svg_4}.

医学

在医学上,3,5-二咖啡酰奎尼酸甲酯因其抗氧化特性而被研究。 它正在被研究用于治疗由氧化应激引起的疾病,以及增强机体抵御各种疾病的能力 {svg_5}.

农业

在农业中,该化合物的抗氧化活性因其能够提高食用作物的营养价值和保质期而受到关注。 它还可能在植物抵御病原体的防御机制中发挥作用 {svg_6}.

食品工业

食品工业正在研究3,5-二咖啡酰奎尼酸甲酯作为天然防腐剂的用途,因为它具有抗氧化特性,可以帮助延长食品的保质期 {svg_7}.

化妆品

在化妆品中,它的抗氧化和抗炎特性被利用在护肤品中,以保护皮肤免受环境压力源的伤害,改善皮肤健康和外观 {svg_8}.

环境科学

该化合物在环境科学领域被研究,因为它有可能减轻污染对自然生态系统的影响,特别是在暴露于重金属和其他污染物的植物中 {svg_9}.

材料科学

最后,在材料科学中,3,5-二咖啡酰奎尼酸甲酯因其在可生物降解材料合成中的作用而受到研究,有助于开发具有减少环境影响的可持续材料 {svg_10}.

作用机制

Target of Action

3,5-Di-O-caffeoylquinic acid methyl ester exhibits potent inhibitory activities against the formation of advanced glycation end products (AGEs) and shows cytotoxicity actions against human cervix carcinoma HeLa cells . It also exhibits antivirus activity against RSV .

Mode of Action

The compound interacts with its targets, inhibiting the formation of AGEs, exhibiting cytotoxicity against HeLa cells, and showing antivirus activity against RSV

Biochemical Pathways

It is known that the compound has a role in the pathway related to the formation of ages .

Pharmacokinetics

The compound’s predicted boiling point is 7543±600 °C and its predicted density is 156±01 g/cm3 . The predicted pKa is 9.02±0.10 , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 3,5-Di-O-caffeoylquinic acid methyl ester’s action include the inhibition of AGEs formation, cytotoxicity against HeLa cells, and antivirus activity against RSV .

属性

IUPAC Name |

methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBNYMXKXIIGFX-IYVYCCGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)